D-Mannose-6-phosphate, Disodium Salt

説明

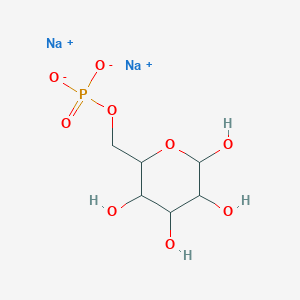

D-Mannose-6-phosphate, Disodium Salt is a chemical compound with the molecular formula C6H11Na2O9P. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphate group attached to a tetrahydroxyoxane ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate typically involves the phosphorylation of a tetrahydroxyoxane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide. The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

化学反応の分析

Types of Reactions

D-Mannose-6-phosphate, Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while reduction can produce different hydroxylated derivatives.

科学的研究の応用

Biochemical Research

D-Mannose-6-phosphate is primarily used in biochemical research as a substrate for various enzymatic reactions. Its role in the synthesis of glycoproteins and glycolipids is crucial, particularly in the context of lysosomal enzyme targeting. The mannose-6-phosphate (M6P) tag is essential for the intracellular transport of hydrolases to lysosomes, making it a significant compound in studies related to lysosomal storage diseases.

Enzymatic Reactions

The compound serves as a substrate for enzymes involved in glycosylation processes. For example, studies have demonstrated that M6P can enhance the uptake and efficacy of recombinant human lysosomal enzymes produced in yeast, thereby improving therapeutic outcomes for lysosomal storage disorders .

Therapeutic Applications

Recent studies have indicated that D-Mannose-6-phosphate may have therapeutic implications beyond its traditional roles.

Anti-Aging Properties

A notable application is its use in dermatological formulations aimed at reversing signs of aging. Research has shown that M6P can reorganize collagen networks within the dermis, improving skin biomechanical properties and reducing visible signs of aging such as wrinkles . This effect is attributed to its ability to protect dermal proteins from oxidative stress.

Cellular Mass Regulation

In cellular studies, M6P has been observed to influence fibroblast proliferation and activity. For instance, normal human dermal fibroblasts treated with M6P showed increased cellular mass and enhanced viability, suggesting potential applications in wound healing and tissue regeneration .

Cosmetic Applications

The cosmetic industry has begun to explore D-Mannose-6-phosphate as an ingredient in anti-aging products due to its beneficial effects on skin health.

Formulation Development

Cosmetic formulations incorporating M6P are designed to leverage its collagen-stabilizing properties. Clinical trials have reported improvements in skin elasticity and hydration when products containing M6P are applied topically over extended periods .

Analytical Chemistry

In analytical chemistry, D-Mannose-6-phosphate is utilized as a standard for assays measuring glycosylation patterns or enzyme activity related to glycoprotein synthesis.

Quality Control

Its high purity (≥97% dry basis) makes it suitable for use as a reference standard in various biochemical assays, ensuring reliable results in research settings .

- Anti-Aging Efficacy : A study published in PMC demonstrated that topical application of M6P on human skin explants resulted in significant improvements in skin hydration and elasticity compared to untreated controls .

- Cellular Uptake Enhancement : Research indicated that modifying lysosomal enzymes with M6P significantly improved their uptake by cells, enhancing therapeutic efficacy for conditions like Pompe disease .

- Glycoprotein Synthesis : A study highlighted the role of M6P in the efficient synthesis of N-linked glycans necessary for proper enzyme targeting within cells, showcasing its importance in biopharmaceutical development .

作用機序

The mechanism of action of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its activity, allowing it to participate in phosphorylation reactions and other biochemical processes. The compound can modulate various signaling pathways and enzymatic activities, leading to its diverse biological effects.

類似化合物との比較

D-Mannose-6-phosphate, Disodium Salt can be compared with other similar compounds, such as:

Disodium adenosine monophosphate: Both compounds contain phosphate groups, but they differ in their overall structure and specific applications.

Disodium uridine monophosphate: Similar in containing a phosphate group, but with different nucleoside components and biological roles.

The uniqueness of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in various scientific fields.

生物活性

D-Mannose-6-phosphate, disodium salt (DMDSP), is a biologically significant compound involved in various metabolic processes in eukaryotic organisms, including humans. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of D-Mannose-6-Phosphate

D-Mannose-6-phosphate is a hexose phosphate derivative that plays a crucial role in carbohydrate metabolism. It is synthesized from D-mannose through the action of hexokinase enzymes and can be converted into fructose-6-phosphate via mannose-6-phosphate isomerase. These reactions are vital for energy production and the biosynthesis of glycoproteins and glycolipids essential for cellular functions .

Biological Functions

- Metabolic Pathways :

-

Role in Cellular Processes :

- DMDSP has been identified as a competitive inhibitor of pinocytosis for human platelet beta-glucuronidase, indicating its involvement in cellular uptake mechanisms .

- It acts as a recognition marker for enzymes involved in the pinocytosis process by fibroblasts, highlighting its role in cellular signaling and metabolism .

-

Anti-Aging Properties :

- Recent studies have shown that DMDSP can improve skin biomechanical properties and exhibit anti-aging effects by reorganizing the collagen network in the dermis. Clinical trials demonstrated significant reductions in wrinkles and improvements in skin texture after treatment with formulations containing mannose-6-phosphate complexes .

Case Studies

- Clinical Study on Skin Aging :

-

Metabolomic Analysis :

- A metabolomic study indicated that DMDSP significantly correlates with various phenotypic traits in persimmon fruit, suggesting its role in plant metabolism and potential applications in food science . The study highlighted that DMDSP could influence flavor profiles by affecting sugar accumulation patterns.

The biological activity of D-Mannose-6-phosphate can be attributed to several mechanisms:

- Enzymatic Interactions : It serves as a substrate for key enzymes involved in carbohydrate metabolism, facilitating energy production.

- Cell Signaling : By acting as a recognition marker, it influences cellular uptake processes, thereby affecting nutrient absorption and cellular responses to external stimuli.

- Antioxidant Effects : The compound has been shown to protect proteins from oxidative stress, which is crucial for maintaining cellular integrity and function .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

disodium;(3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIBNKGHYAQTQY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954685 | |

| Record name | Disodium 6-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33068-18-7 | |

| Record name | Disodium 6-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。